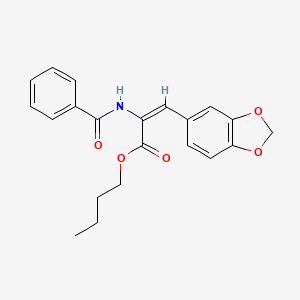
butyl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate, also known as BDBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDBA belongs to the class of acrylate compounds and has a molecular formula of C25H23NO5. In
Scientific Research Applications
Butyl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as an antimicrobial agent. In material science, this compound has been used as a building block for the synthesis of various polymers and materials. In biochemistry, this compound has been studied for its potential use as a tool for protein labeling and imaging.
Mechanism of Action
The mechanism of action of butyl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate is not yet fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound may also inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health. This compound has been found to have a low affinity for human serum albumin, which may limit its bioavailability in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using butyl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate in lab experiments is its ease of synthesis. This compound can be synthesized using readily available starting materials and simple reaction conditions. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Future Directions
There are several future directions for the study of butyl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing its efficacy and identifying its specific targets in cancer cells. Another direction is to explore its potential as an antimicrobial agent. Studies could focus on its activity against different types of bacteria and fungi. Additionally, further studies could investigate its potential as a tool for protein labeling and imaging in biochemistry.
Synthesis Methods
The synthesis of butyl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate involves several steps, including the reaction of 3-(1,3-benzodioxol-5-yl)-2-aminopropanoic acid with benzoyl chloride to form the intermediate benzoyl-3-(1,3-benzodioxol-5-yl)-2-amino-propionate. This intermediate is then reacted with butyl acrylate in the presence of a base catalyst to yield the final product, this compound.
properties
IUPAC Name |
butyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-2-3-11-25-21(24)17(22-20(23)16-7-5-4-6-8-16)12-15-9-10-18-19(13-15)27-14-26-18/h4-10,12-13H,2-3,11,14H2,1H3,(H,22,23)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBQNYHRCIYBDZ-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-(3,5-dimethylbenzyl)-2-piperazinone](/img/structure/B5348074.png)
![3-{[4-(2-pyridinylmethyl)-1,4-diazepan-1-yl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5348078.png)
![3-biphenyl-4-yl-5-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5348085.png)

![N,N-dimethyl-7-(3-methyl-2-phenoxybutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5348100.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5348113.png)
![4-[5-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5348118.png)
![7-(1,3-benzothiazol-2-yl)-4-{[ethyl(methyl)amino]acetyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348128.png)
![ethyl {[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5348134.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5348148.png)
![4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5348162.png)
![4-[1-(6-methoxypyridin-3-yl)-1H-imidazol-2-yl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5348171.png)
![[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid](/img/structure/B5348187.png)